7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid
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Overview
Description
7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a heptanoic acid backbone with two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-fluorobenzene with succinic anhydride, followed by subsequent steps to introduce the heptanoic acid chain and the keto groups. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the keto groups may participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorobenzoyl chloride
- 4-Fluorophenylpropanoic acid
Uniqueness
7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is unique due to its specific combination of functional groups and structural features. The presence of both the fluorophenyl group and the keto groups provides distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-(4-fluorophenyl)-4,7-dioxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c14-10-3-1-9(2-4-10)12(16)7-5-11(15)6-8-13(17)18/h1-4H,5-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZDIGSNWYUHIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365808 |
Source
|
Record name | 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-06-9 |
Source
|
Record name | 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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